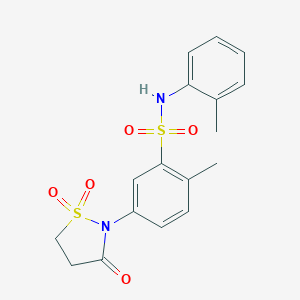
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide, also known as SMT 19969, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria.
Wirkmechanismus
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 exerts its antibacterial activity by inhibiting the enzyme D-alanine:D-alanine ligase, which is involved in the synthesis of the bacterial cell wall. This results in the disruption of the cell wall synthesis pathway, leading to bacterial cell death. 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been found to be highly specific for this target enzyme and does not affect other cellular processes.
Biochemical and Physiological Effects:
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been found to exhibit excellent pharmacokinetic properties, including good oral bioavailability, high tissue penetration, and low toxicity. It has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has also been found to have a broad therapeutic window, meaning that it can be administered at higher doses without causing toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 is its potent antibacterial activity against a wide range of bacteria, including multidrug-resistant strains. This makes it a promising candidate for the development of new antibacterial agents. However, one of the limitations of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 is that it has not yet been tested in clinical trials, and its safety and efficacy in humans have not been established.
Zukünftige Richtungen
There are several potential future directions for the research and development of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969. One possible direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another direction is the further characterization of the pharmacokinetic and pharmacodynamic properties of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 in preclinical studies. Additionally, 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 could be tested in clinical trials to evaluate its safety and efficacy in humans. Finally, the potential use of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 in combination with other antibacterial agents could be investigated to enhance its antibacterial activity and reduce the risk of resistance development.
Synthesemethoden
The synthesis of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 involves a multi-step process that begins with the reaction of 2-methylbenzenesulfonyl chloride with 2-methylphenylamine to form the corresponding sulfonamide. This intermediate is then reacted with 1,1-dioxide-3-oxo-2-isothiazolidinyl to produce the final product, 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969. The synthesis of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been optimized to yield high purity and high yields of the final product.
Wissenschaftliche Forschungsanwendungen
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been extensively studied for its potential therapeutic applications in the treatment of bacterial infections. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including strains that are resistant to conventional antibiotics. 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been shown to inhibit the growth of bacteria by targeting the bacterial cell wall synthesis pathway.
Eigenschaften
Produktname |
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C17H18N2O5S2 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2-methyl-N-(2-methylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H18N2O5S2/c1-12-5-3-4-6-15(12)18-26(23,24)16-11-14(8-7-13(16)2)19-17(20)9-10-25(19,21)22/h3-8,11,18H,9-10H2,1-2H3 |
InChI-Schlüssel |
JNHTVGAXSRCENE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B254012.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254015.png)
![N,1,4-trimethyl-2-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B254016.png)

![{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254019.png)
![N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B254023.png)


![N-[2-(2-chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254030.png)
![N-[2-(diethylamino)propyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254031.png)
![3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide](/img/structure/B254035.png)
![Ethyl 3-(3-cyano-5,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254040.png)
![Ethyl 3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254041.png)